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Compound of Interest

Compound Name:
2-(5-Methoxythiophen-2-yl)acetic

acid

Cat. No.: B13308995

Get Quote

Executive Summary
In the context of medicinal chemistry and drug design, 5-chloro-2-thiopheneacetic acid (5-Cl-

TAA) and 5-methoxy-2-thiopheneacetic acid (5-OMe-TAA) represent two distinct tactical

approaches to optimizing thiophene-based pharmacophores.

The Verdict: The 5-Chloro variant is generally the superior scaffold for late-stage lead

optimization, offering enhanced metabolic stability, higher lipophilicity (LogP), and improved

binding affinity in hydrophobic pockets (e.g., COX-2, CRTH2).

The Niche: The 5-Methoxy variant is primarily a tool compound used to probe electronic

requirements (H-bond acceptance) or to increase solubility in early-stage fragment

screening, though it suffers from rapid metabolic clearance via O-demethylation.
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Feature
5-Chloro-2-
thiopheneacetic acid

5-Methoxy-2-
thiopheneacetic acid

Primary Utility
Metabolic Blocker /

Hydrophobic Binder

Electronic Probe / Solubility

Enhancer

Metabolic Stability High (Blocks P450 oxidation)
Low (Prone to O-

demethylation)

Electronic Effect

Electron-Withdrawing (

), Weak Donor (

)

Strong Electron-Donor (+M

effect)

Lipophilicity
High (Increases membrane

permeability)

Moderate (Polar surface area

impact)

Key Targets
CRTH2 Antagonists, NSAIDs

(COX-1/2)

MMP Inhibitors (Zinc chelator

tuning)

Chemical & Physical Properties Analysis
Understanding the bioactivity differences requires analyzing the electronic and steric

perturbations introduced at the C5 position of the thiophene ring.

Electronic Landscape
The thiophene ring is

-excessive. Substituents at C5 drastically alter the electron density at the C2 position (where
the acetic acid tail resides) and the ring's ability to participate in

-

stacking.

5-Chloro (Halogen Effect): Exerts an inductive electron-withdrawing effect (-I), lowering the

pKa of the acetic acid slightly. However, it also has a lone pair capable of weak resonance

donation. This duality creates a "deactivated but polarizable" ring system ideal for filling

hydrophobic pockets without incurring high desolvation penalties.
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5-Methoxy (Resonance Effect): A strong electron donor via resonance (+M). This increases

the electron density of the thiophene ring, making it more susceptible to oxidative

metabolism (electrophilic attack) but potentially strengthening cation-

interactions in a receptor active site.

Visualization: Electronic & Structural Logic
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Figure 1: Comparative electronic effects of Chloro vs. Methoxy substitution on the thiophene

scaffold.

Bioactivity & SAR Analysis[2][3][4][5][6][7]
Case Study A: CRTH2 Antagonists
(Inflammation/Asthma)
In the development of CRTH2 antagonists (e.g., Ramatroban analogs), the 5-position of the

thiophene core is critical for potency.

5-Chloro Performance: Experimental data consistently shows that 5-halo derivatives exhibit

superior IC50 values (typically <50 nM). The chlorine atom fills a lipophilic sub-pocket (L-

pocket) in the CRTH2 receptor, displacing water and increasing entropy-driven binding.
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5-Methoxy Performance: While active, the 5-methoxy analogs often show 5-10x lower

potency. The oxygen atom introduces polarity that clashes with the hydrophobic nature of the

L-pocket, and the methyl group is often not bulky enough to achieve optimal van der Waals

contact.

Case Study B: NSAID Activity (COX Inhibition)
Thiopheneacetic acids are bioisosteres of phenylacetic acid NSAIDs (like Diclofenac).

Mechanism: The acidic tail binds to the Arg120 residue in the COX channel.

5-Chloro Advantage: The 5-Cl substituent mimics the 2,6-dichloro substitution pattern seen in

Diclofenac, forcing the ring into a twisted conformation that favors the active site geometry. It

also prevents metabolic oxidation at the C5 position.

ADME/Tox Profile: The Metabolic "Hotspot"
The most significant differentiator is metabolic stability. The C5 position of thiophene is the

primary site for Cytochrome P450-mediated oxidation.

Metabolic Pathways
5-Chloro (Blockade): The C-Cl bond is strong and resistant to oxidation. This "blocks" the

metabolic hotspot, significantly extending the half-life (

) of the drug candidate.

5-Methoxy (Liability): The methoxy group is a prime target for O-demethylation (via CYP2D6

or CYP3A4). This yields a 5-hydroxythiophene intermediate, which tautomerizes to a

thiolactone or oxidizes to reactive quinone-like species, potentially leading to toxicity

(glutathione depletion).

Visualization: Metabolic Fate
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Figure 2: Metabolic stability comparison. 5-Cl provides a metabolic block, while 5-OMe

introduces a clearance liability.

Experimental Protocols
Protocol A: Synthesis of 5-Substituted Thiophene-2-
Acetic Acids
Rationale: A robust, scalable method using the Gewald reaction or modification of commercially

available aldehydes.

Materials:

5-Chloro-2-thiophenecarboxaldehyde (or 5-Methoxy analog)

Rhodanine

Sodium acetate / Acetic acid
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Sodium hydroxide (15%)

Step-by-Step Workflow:

Condensation: Reflux the 5-substituted aldehyde (10 mmol) with rhodanine (10 mmol) and

fused sodium acetate (30 mmol) in glacial acetic acid (20 mL) for 4 hours.

Hydrolysis: Pour the reaction mixture into cold water. Filter the precipitate (rhodanine

derivative). Suspend the solid in 15% NaOH (50 mL) and heat at 100°C for 1 hour.

Ring Opening: The rhodanine ring opens to form the thiol-acid intermediate.

Desulfurization/Acidification: Treat with hydroxylamine hydrochloride if necessary, or simply

acidify with HCl to pH 2. The 2-thioxo group is removed/converted (depending on specific

variation), yielding the 5-substituted-2-thiopheneacetic acid.

Purification: Recrystallize from ethanol/water.

Protocol B: In Vitro COX-2 Inhibition Assay
Rationale: To quantify the bioactivity difference between the Cl and OMe variants.

Enzyme Prep: Use recombinant human COX-2 enzyme.

Incubation: Incubate enzyme with test compounds (0.1 nM to 10 µM) in Tris-HCl buffer (pH

8.0) containing hematin and phenol for 15 mins at 37°C.

Initiation: Add Arachidonic Acid (10 µM) to start the reaction.

Termination: Stop reaction after 2 mins using 1M HCl.

Detection: Measure PGE2 levels using a standard ELISA kit.

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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